molecular formula C11H12ClNO2 B2784969 4-(3-Chlorobenzoyl)morpholine CAS No. 26162-86-7

4-(3-Chlorobenzoyl)morpholine

Cat. No.: B2784969
CAS No.: 26162-86-7
M. Wt: 225.67
InChI Key: CDQHMXCLFRYRPM-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzoyl)morpholine is an organic compound with the molecular formula C11H12ClNO2. It is a derivative of morpholine, where the morpholine ring is substituted with a 3-chlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorobenzoyl)morpholine typically involves the reaction of 3-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorobenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Substituted morpholine derivatives.

    Oxidation: Morpholine N-oxides.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(3-Chlorobenzoyl)morpholine has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

  • Anticancer Agents : Research indicates that derivatives of morpholine, including this compound, can be used in the synthesis of anticancer drugs. For instance, morpholine derivatives are often employed in the development of compounds that inhibit cancer cell proliferation .
  • Analgesics and Anti-inflammatory Drugs : The compound is also utilized in the synthesis of analgesics, which are critical in pain management. Its ability to modify biological activity makes it a valuable building block for developing new pain-relief medications .
  • Anticonvulsants : Some studies have explored the anticonvulsant properties of morpholine derivatives, suggesting potential applications in treating seizure disorders. The compound's interaction with GABA receptors may enhance its efficacy in this area .

Agricultural Applications

In agriculture, this compound serves as a precursor for various agrochemicals:

  • Fungicides : Morpholine derivatives are known to exhibit fungicidal properties. They act as ergosterol biosynthesis inhibitors, making them effective against a range of fungal pathogens that affect crops . This application is particularly relevant in cereal production where crop protection is essential.
  • Plant Growth Regulators : The compound can also be explored as a plant growth regulator, influencing growth patterns and improving crop yields through hormonal regulation mechanisms .

Industrial Applications

This compound finds utility beyond pharmaceuticals and agriculture:

  • Chemical Synthesis : It acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various chemical reactions. Its reactivity allows chemists to create diverse compounds for industrial applications .
  • Corrosion Inhibitors : Morpholine derivatives are used as corrosion inhibitors in steam systems and other industrial processes. They help maintain pH levels and protect metal surfaces from corrosive agents .

Case Study 1: Anticancer Drug Development

A study published by the Royal Society of Chemistry highlighted the role of morpholine derivatives in synthesizing novel anticancer agents. The research focused on optimizing the structure of these compounds to enhance their effectiveness against cancer cells while minimizing side effects .

Case Study 2: Agricultural Fungicides

Research conducted on the efficacy of morpholine-based fungicides demonstrated significant improvements in crop health and yield. Field trials indicated that crops treated with these fungicides showed reduced fungal infections and enhanced growth rates compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzoyl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The presence of the 3-chlorobenzoyl group enhances its binding affinity to target proteins, thereby modulating their activity. The exact pathways involved can vary based on the specific application and target .

Comparison with Similar Compounds

    4-(4-Chlorobenzoyl)morpholine: Similar structure but with the chlorine atom at the 4-position of the benzoyl group.

    4-(2-Chlorobenzoyl)morpholine: Chlorine atom at the 2-position of the benzoyl group.

    4-Benzoylmorpholine: Lacks the chlorine substitution on the benzoyl group

Uniqueness: 4-(3-Chlorobenzoyl)morpholine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Biological Activity

4-(3-Chlorobenzoyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzoyl group attached to a morpholine ring. This structural feature enhances its lipophilicity and biological activity compared to other morpholine derivatives.

Property Value
Molecular FormulaC11_{11}H12_{12}ClN O
Molecular Weight223.67 g/mol
SolubilitySoluble in organic solvents
AppearanceColourless oil

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorobenzoyl substitution enhances its binding affinity, allowing it to modulate the activity of various proteins involved in biochemical pathways.

  • Enzyme Inhibition : Studies indicate that this compound acts as an inhibitor for certain enzymes, which can be crucial in developing therapeutic agents targeting metabolic pathways involving halogenated compounds.
  • Neuropharmacological Effects : Research has shown that derivatives of this compound can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of this compound have demonstrated efficacy in inhibiting tumor cell growth in vitro. The mechanism involves the modulation of cell signaling pathways that regulate apoptosis and proliferation.

  • Case Study : A derivative was tested on various cancer cell lines, showing a dose-dependent inhibition of cell viability with IC50_{50} values ranging from 10 to 30 µM .

Anticonvulsant Properties

The anticonvulsant activity of this compound has been explored in animal models. The compound exhibited significant protection against seizures induced by maximal electroshock.

  • Research Findings : In a study involving mice, administration of the compound resulted in a marked reduction in seizure duration and frequency, indicating its potential as a therapeutic agent for epilepsy .

Agrochemical Potential

The efficacy of this compound derivatives in controlling plant pathogens has been documented, suggesting their use as agrochemical agents. These compounds have shown inhibitory effects on fungal growth, making them candidates for agricultural applications.

  • Experimental Results : Laboratory tests demonstrated that certain derivatives effectively inhibited the growth of pathogenic fungi at concentrations as low as 50 µg/mL.

Development of Novel Therapeutics

The compound's ability to cross the blood-brain barrier has led to investigations into its use for treating central nervous system disorders. In vitro studies have shown promising results in modulating GABAergic activity, which is critical for managing conditions like anxiety and depression.

  • Clinical Implications : Early-stage clinical trials are being planned to assess the safety and efficacy of these compounds in humans .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Chlorobenzoyl)morpholine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach includes:

  • Step 1: Reacting morpholine with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to facilitate acylation.
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.
  • Optimization: Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature (0–25°C) improves yield and reduces byproducts like unreacted morpholine . Monitoring reaction progress using thin-layer chromatography (TLC) ensures complete conversion .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies proton environments (e.g., morpholine ring protons at δ 3.5–4.0 ppm; aromatic protons from the chlorobenzoyl group at δ 7.2–7.8 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O) resonance at ~170 ppm and aromatic carbons .
  • Infrared (IR) Spectroscopy: Detects C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (MS): Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 225.6 for C₁₁H₁₀ClNO₂) .

Advanced Research Questions

Q. How does high pressure affect the vibrational modes of this compound?

Methodological Answer: High-pressure Raman spectroscopy (0–3.5 GPa) reveals pressure-dependent shifts in vibrational modes:

  • C-H Stretching (2980–3145 cm⁻¹): Merging of peaks (e.g., 2988 and 2995 cm⁻¹ merge at 0.7 GPa) due to conformational changes in the morpholine ring .
  • C=O and C-Cl Modes: The C=O band at ~1680 cm⁻¹ splits into two components (~1670 and 1690 cm⁻¹) above 1.7 GPa, indicating altered hydrogen bonding (C–H···O interactions) .

Table 1: Pressure-Induced Raman Shifts in Key Vibrational Modes

Mode (cm⁻¹ at 0 GPa)Behavior Under PressureInterpretation
2988, 2995Merge at 0.7 GPaConformational rigidity in morpholine ring
1680 (C=O)Splits at 1.7 GPaStrengthened hydrogen bonds
750 (C-Cl)Shifts to 765 cm⁻¹Increased electron density at Cl

Q. How do structural modifications at the benzoyl group influence physicochemical properties?

Methodological Answer: Comparative studies of analogs (e.g., 4-(3-Bromo-5-fluorobenzoyl)morpholine) show:

  • Electron-Withdrawing Groups (Cl, Br): Increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions .
  • Halogen Position: Para-substituted Cl (vs. meta) reduces steric hindrance, improving binding affinity to biological targets (e.g., enzymes) .

Table 2: Impact of Substituents on Physicochemical Properties

CompoundSubstituent PositionLogPSolubility (mg/mL)
This compound3-Cl2.11.2 (DMSO)
4-(4-Bromo-2-fluorobenzoyl)morpholine4-Br, 2-F2.80.8 (DMSO)

Q. What computational methods predict the biological activity of derivatives?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). For example, the chlorobenzoyl group forms halogen bonds with Thr87 in kinase binding pockets .
  • QSAR Models: Correlate substituent electronegativity (Cl, F) with IC₅₀ values. Meta-substituted Cl shows higher predicted activity (IC₅₀ = 12 nM) than para-substituted analogs (IC₅₀ = 45 nM) .

Q. Data Contradiction Analysis

Example: Discrepancies in reported solubility values may arise from:

  • Crystallinity: Amorphous vs. crystalline forms (e.g., amorphous this compound has 2× higher solubility ).
  • Solvent Polarity: DMSO (high polarity) vs. ethanol (low polarity) yields differing solubility profiles .

Properties

IUPAC Name

(3-chlorophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQHMXCLFRYRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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